N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
This compound features a 1,8-naphthyridin-4(1H)-one core fused with a 1,2,4-oxadiazole ring substituted at position 3 with a 4-methoxyphenyl group. The acetamide side chain is anchored to a 2,3-dihydro-1H-inden-1-yl moiety, which may enhance lipophilicity and influence pharmacokinetic properties.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O4/c1-17-7-13-22-26(36)23(29-32-27(33-38-29)19-8-11-20(37-2)12-9-19)15-34(28(22)30-17)16-25(35)31-24-14-10-18-5-3-4-6-21(18)24/h3-9,11-13,15,24H,10,14,16H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEADQDWEGIRDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCC4=CC=CC=C34)C5=NC(=NO5)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that incorporates multiple pharmacophoric elements. Its structure suggests potential biological activities due to the presence of the naphthyridine and oxadiazole moieties, which are known for their diverse therapeutic properties.
Chemical Structure
The compound can be broken down into key structural components:
- Indene moiety : Contributes to the compound's ability to interact with biological targets.
- Oxadiazole ring : Known for its antimicrobial and anticancer activities.
- Naphthyridine structure : Often associated with antitumor effects.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds containing oxadiazole derivatives have shown significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Many naphthyridine derivatives have been studied for their cytotoxic effects on cancer cell lines. They often induce apoptosis and inhibit cell proliferation .
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to modulate inflammatory pathways, making them candidates for further therapeutic exploration .
Antimicrobial Activity
A study evaluating various oxadiazole derivatives found that compounds similar to this compound exhibited potent antibacterial activity:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.48 | Staphylococcus aureus |
| Compound B | 0.78 | Escherichia coli |
| Compound C | 0.19 | Pseudomonas aeruginosa |
These findings suggest that the oxadiazole component significantly enhances antimicrobial efficacy.
Anticancer Activity
In vitro studies have demonstrated that similar naphthyridine derivatives can effectively inhibit cancer cell growth:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Compound D |
| HeLa (Cervical) | 2.41 | Compound E |
| CaCo-2 (Colon) | 10.38 | Compound F |
The mechanism of action often involves cell cycle arrest and apoptosis induction through caspase activation .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted on a new class of oxadiazole derivatives where one compound demonstrated an MIC of 0.48 µg/mL against Staphylococcus epidermidis. This compound was structurally similar to this compound and showcased potential for further development as an antibiotic agent .
Case Study 2: Anticancer Activity
In another study focusing on naphthyridine derivatives, a compound displayed an IC50 value of 0.65 µM against MCF-7 cells. Flow cytometry analysis indicated that this compound induced apoptosis by activating caspase pathways and increasing p53 expression levels .
Scientific Research Applications
The compound N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic molecule with potential applications in medicinal chemistry, particularly in the field of anticancer research. This article will explore its applications, focusing on its biological activity, synthesis, and structure-activity relationships (SAR).
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing oxadiazole and naphthyridine structures. The specific compound in focus has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation :
- Mechanism of Action :
- The anticancer activity is likely mediated through the inhibition of key signaling pathways involved in cell growth and survival. Compounds with similar structures have been reported to inhibit enzymes such as EGFR (epidermal growth factor receptor) and Src kinase, both crucial in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of such compounds. Variations in substituents on the oxadiazole and naphthyridine rings can significantly affect biological activity:
- Substituent Variability : The presence of electron-donating or withdrawing groups can enhance or diminish the compound's ability to interact with biological targets.
- Ring Modifications : Altering the position or nature of substituents on the indene or naphthyridine rings can lead to improved potency and selectivity against cancer cell lines .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the oxadiazole ring from appropriate precursors.
- Coupling reactions to attach the indene moiety.
- Final acetamide formation through standard amide coupling techniques.
Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Zhang et al. Study :
- National Cancer Institute Screening :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structural and synthetic comparisons with key analogues from the evidence:
Key Points of Comparison:
Core Heterocycles: The target compound’s 1,8-naphthyridinone core is distinct from triazole (–2) or indole-oxadiazole () cores. Naphthyridinones are known for planar aromaticity, which may enhance DNA intercalation or kinase inhibition compared to triazoles or indoles . The 1,2,4-oxadiazole in the target compound differs from 1,3,4-oxadiazoles (), which are more electron-deficient and may alter metabolic stability .
Substituent Effects: The 4-methoxyphenyl group on the oxadiazole (target) contrasts with electron-withdrawing groups like 4-chlorophenyl (6m) or 2-nitrophenyl (6b). Methoxy groups improve solubility but may reduce oxidative metabolic resistance compared to halogens or nitro groups .
Synthetic Pathways :
- Triazole derivatives (6a–m) use copper-catalyzed azide-alkyne cycloaddition (CuAAC), while oxadiazole-thiol coupling () involves NaH-mediated nucleophilic substitution. The target compound’s oxadiazole may require Hüisgen cycloaddition or nitrile oxide intermediates, though direct evidence is lacking .
Spectral Characterization :
- IR spectra for acetamide derivatives consistently show C=O stretches near 1670–1680 cm⁻¹ (e.g., 1678 cm⁻¹ in 6m), which would likely align with the target compound’s acetamide group .
- ¹H NMR shifts for triazole protons (e.g., δ 8.36 in 6b) differ from oxadiazole protons, which are typically deshielded but less resolved .
Biological Relevance: Compounds in exhibit enzyme inhibition (e.g., α-glucosidase), suggesting the target compound’s oxadiazole and naphthyridinone moieties may similarly target hydrolytic enzymes or kinases . The dihydroindenyl group (target) may confer improved blood-brain barrier penetration compared to naphthalene-based analogues (6m), though toxicity risks (e.g., hepatotoxicity, per ) require validation .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves multi-step routes, including cyclization, functional group coupling, and purification. For example:
- Copper-catalyzed 1,3-dipolar cycloaddition (e.g., azide-alkyne coupling) under ambient conditions in t-BuOH/H₂O (3:1) with Cu(OAc)₂ as a catalyst can introduce heterocyclic moieties like oxadiazoles .
- Solvent selection (e.g., DMF or DMSO) and controlled heating (60–80°C) are critical for naphthyridine core formation and acetamide coupling .
- Optimization strategies : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent ratio) and apply Bayesian optimization for yield improvement .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound and its intermediates?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent, δ ppm analysis) confirm substituent positions and structural integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=C aromatic), and ~1250 cm⁻¹ (C-O) identify functional groups .
Basic: How do structural features (e.g., oxadiazole, naphthyridine) influence its biological activity?
Answer:
- The 1,2,4-oxadiazole moiety enhances metabolic stability and mimics peptide bonds, enabling enzyme/receptor interactions .
- The naphthyridine core contributes to π-π stacking with biological targets, while the 4-methoxyphenyl group modulates lipophilicity and membrane permeability .
- Methodological validation : Perform molecular docking studies to map interactions with active sites (e.g., kinases) and correlate with in vitro assays .
Advanced: How can computational chemistry and machine learning improve synthesis optimization and target prediction?
Answer:
- Machine learning (ML) : Train models on reaction datasets to predict optimal conditions (e.g., catalyst, solvent) and reduce trial-and-error experimentation .
- Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., cycloaddition) to guide mechanistic understanding .
- High-throughput virtual screening : Prioritize analogs with enhanced binding affinity using pharmacophore models .
Advanced: How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
Answer:
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize data to reference inhibitors .
- Investigate off-target effects : Employ proteome-wide profiling (e.g., kinome screens) to identify unintended interactions .
- Validate in multiple models : Compare results across in vitro (2D/3D cultures) and in vivo (rodent) systems to confirm target specificity .
Advanced: What crystallographic strategies are recommended for elucidating its 3D structure and binding modes?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and solve structures using software like SHELX .
- Synchrotron radiation : Enhances resolution for low-abundance or small crystals .
- Co-crystallization with targets : Example: Soak crystals with purified enzymes (e.g., kinases) to capture binding conformations .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
Answer:
- Substituent scanning : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects .
- Bioisosteric replacement : Substitute the oxadiazole with 1,2,3-triazole or thiadiazole to balance potency and solubility .
- Incorporate non-covalent interactions : Introduce hydrogen-bond donors (e.g., -NH₂) to enhance target affinity .
Advanced: What mechanistic insights exist regarding its enzyme inhibition (e.g., kinase targets)?
Answer:
- Kinase inhibition : The compound likely acts as an ATP-competitive inhibitor, with the naphthyridine core occupying the hydrophobic pocket. Validate via ATPase activity assays .
- Oxidative stress modulation : Assess ROS generation in cancer cells using fluorescent probes (e.g., DCFH-DA) to link cytotoxicity to redox pathways .
Advanced: What preclinical safety evaluation protocols are recommended for this compound?
Answer:
- In vitro toxicity : Test hepatic (CYP450 inhibition) and cardiac (hERG channel blockade) liabilities using hepatocytes and patch-clamp assays .
- In vivo toxicokinetics : Conduct dose-ranging studies in rodents (OECD 407) with LC-MS/MS monitoring of plasma/tissue concentrations .
- Genotoxicity : Perform Ames tests (bacterial reverse mutation) and micronucleus assays to rule out mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
